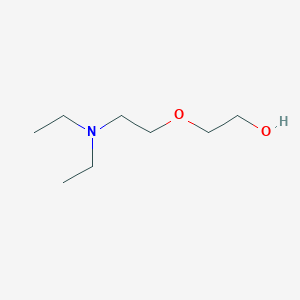







|
REACTION_CXSMILES
|
N[CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].[BH3-][C:9]#[N:10].[Na+].[CH:12](=O)[CH3:13].[CH3:15]O>>[CH2:12]([N:10]([CH2:9][CH3:15])[CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7])[CH3:13] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NCCOCCO
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethylacetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCOCCO)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |